molecular formula C15H23NOS B1411717 N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1980039-86-8

N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B1411717
CAS No.: 1980039-86-8
M. Wt: 265.4 g/mol
InChI Key: ONSXBRFJJBBFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound with a unique structure that includes a benzothiophene ring

Chemical Reactions Analysis

N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth .

Comparison with Similar Compounds

N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives and similar compounds:

Properties

IUPAC Name

N,N-di(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-10(2)16(11(3)4)15(17)14-9-12-7-5-6-8-13(12)18-14/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSXBRFJJBBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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